molecular formula C10H21NO2S2 B14265920 1,4-Dioxa-7,13-dithia-10-azacyclopentadecane CAS No. 150602-89-4

1,4-Dioxa-7,13-dithia-10-azacyclopentadecane

Cat. No.: B14265920
CAS No.: 150602-89-4
M. Wt: 251.4 g/mol
InChI Key: AJMVWEGRBWZCID-UHFFFAOYSA-N
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Description

1,4-Dioxa-7,13-dithia-10-azacyclopentadecane ([15]aneNS2O2) is a 15-membered macrocyclic ligand containing two oxygen (O), two sulfur (S), and one nitrogen (N) donor atoms within its heterocyclic ring. Its mixed-donor architecture enables selective binding to heavy metal ions, particularly Pb(II), Hg(II), and Cd(II), due to the "soft" thiophilic nature of sulfur atoms . The compound has been extensively studied in fluorescent optodes, where it serves as a receptor unit coupled with fluorophores like dansylamidopropyl or anthracenylmethyl pendant arms. For example, a polyvinyl chloride (PVC)-based optode incorporating this macrocycle demonstrated a Pb(II) detection limit of 7.5 × 10⁻¹⁰ M, with high selectivity over competing ions .

Properties

IUPAC Name

1,4-dioxa-7,13-dithia-10-azacyclopentadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2S2/c1-7-14-9-5-12-3-4-13-6-10-15-8-2-11-1/h11H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMVWEGRBWZCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCOCCOCCSCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470513
Record name 1,4-dioxa-7,13-dithia-10-azacyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150602-89-4
Record name 1,4-dioxa-7,13-dithia-10-azacyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution with Fluoronitrobenzene

A prominent method involves the reaction of this compound with 4-fluoronitrobenzene under basic conditions. In a representative procedure, 4-fluoronitrobenzene (4.12 g, 29.2 mmol), cesium carbonate (2.98 g, 9.14 mmol), and the macrocycle (0.96 g, 3.80 mmol) are stirred at 60°C under nitrogen for 72 hours. Post-reaction workup includes extraction with chloroform, washing with brine, and purification via silica gel chromatography (dichloromethane/hexane, 1:1), yielding the product as an orange oil in 92% yield. This reaction likely proceeds via nucleophilic substitution, where the macrocycle’s nitrogen acts as a nucleophile, displacing fluoride.

Key Reaction Parameters

Parameter Value
Temperature 60°C
Reaction Time 72 hours
Base Cs₂CO₃
Solvent None (neat)
Yield 92%

Quaternization with Acridizinium Bromide

An alternative route employs 9-fluoroacridizinium bromide as the electrophilic partner. A mixture of 9-fluoroacridizinium bromide (417 mg, 1.50 mmol) and this compound (754 mg, 3.00 mmol) in ethanol is refluxed for 5 hours. The crude product is purified via ion-exchange chromatography (chloride-saturated resin) and crystallized from methanol/ethyl acetate, yielding orange prisms (47% yield). This method highlights the macrocycle’s ability to participate in Menschutkin-type reactions, forming quaternary ammonium salts.

Optimization Insights

  • Solvent Choice : Ethanol’s polarity facilitates dissolution of ionic intermediates.
  • Purification : Ion-exchange resins effectively remove unreacted starting materials.

Mechanistic Analysis of Key Reactions

Role of Basicity in Nucleophilic Substitution

The success of the Cs₂CO₃-mediated reaction hinges on the macrocycle’s tertiary nitrogen, which abstracts a proton from the nitrobenzene derivative, generating a nitrophenoxide leaving group. The hard-soft acid-base (HSAB) principle further explains sulfur’s role in stabilizing transition states through non-covalent interactions.

Solvent Effects on Reaction Kinetics

Ethanol’s protic nature in the acridizinium bromide reaction stabilizes charged intermediates, accelerating the rate-determining step. Comparative studies with aprotic solvents (e.g., DMF) could further elucidate solvent-dependent regioselectivity.

Purification and Characterization Techniques

Chromatographic Methods

Silica gel chromatography remains the primary purification tool, with eluent systems (e.g., dichloromethane/hexane) tailored to the compound’s moderate polarity. Ion-exchange chromatography proves indispensable for isolating ionic derivatives, as demonstrated in the acridizinium adduct synthesis.

Spectroscopic Characterization

  • ¹H NMR : Diagnostic signals include triplet resonances at δ 2.72 ppm (CH₂ adjacent to sulfur) and multiplet peaks between δ 3.39–3.41 ppm (oxygen-linked CH₂ groups).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 251.4 [M]⁺, consistent with the molecular formula C₁₀H₂₁NO₂S₂.

Comparative Evaluation of Synthetic Approaches

Yield and Scalability

The nucleophilic substitution route offers superior yields (92%) compared to the acridizinium method (47%), though the latter produces crystalline derivatives amenable to X-ray analysis. Scalability is limited by the multistep workup in both cases, necessitating optimization for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-7,13-dithia-10-azacyclopentadecane undergoes various chemical reactions, including:

    Complexation Reactions: Forms stable complexes with metal ions such as mercury (Hg²⁺), silver (Ag⁺), and lead (Pb²⁺).

    Oxidation and Reduction: Can participate in redox reactions, particularly when complexed with metal ions.

    Substitution Reactions: The sulfur and nitrogen atoms in the ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Complexation: Typically involves the use of metal salts (e.g., HgCl₂, AgNO₃) in aqueous or organic solvents.

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Metal Complexes: Stable complexes with metal ions, which can be used in various analytical and industrial applications.

    Oxidized Products: Depending on the oxidizing agent, various oxidized forms of the compound can be obtained.

    Substituted Derivatives: Substitution reactions yield derivatives with different functional groups attached to the sulfur or nitrogen atoms.

Scientific Research Applications

1,4-Dioxa-7,13-dithia-10-azacyclopentadecane is a chemical compound with the molecular formula C10H21NO2S2 . It is a macrocyclic ligand that has applications in chemosensors for detecting various metal ions .

Applications in Metal Ion Detection

This compound is used to construct chemosensors for thiophilic metal ions . Modified versions of this compound have been developed for specific applications .

Fluorescent Probe for Silver Ions
this compound has been used in the creation of highly selective fluorescent probes for Ag+ ions .

Optode Membrane for Lead Ions
A derivative of this compound, a Dansylamidopropyl Pendant Arm Derivative, has been used to create a highly sensitive and selective fluorescent optode membrane for the determination of Pb(II) ions . The optode membrane was prepared using specific ratios of N-(3-(1,4-dioxa-7,13-dithia-10-azacyclopentadecan-10-yl)propyl)-5-(dimethylamino)naphthalene-1-sulfonamide, sodium tetraphenylborate, polyvinyl chloride powder, and 2-nitrophenyl octylether dissolved in THF .

Detection of Palladium Ions
4-(1,4-dioxa-7,13-dithia-10-azacyclopentadecan-10-yl) benzaldehyde, a derivative of this compound, can be synthesized from 10-phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane and is used for the detection of Pd2+ .

Mechanism of Action

The mechanism by which 1,4-dioxa-7,13-dithia-10-azacyclopentadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen, oxygen, and sulfur atoms in the ring structure act as donor atoms, coordinating with metal ions to form stable chelates. This complexation can alter the chemical and physical properties of the metal ions, making them more detectable or easier to remove from solutions.

Comparison with Similar Compounds

Comparison with Similar Macrocyclic Compounds

Macrocyclic Ligands with Sulfur Donors

SWITCH-10 (Hg(II)-Selective Molecular Switch)

A structurally related system, SWITCH-10, combines the same macrocycle ([15]aneNS2O2) with a squaraine fluorophore. Unlike the dansylamidopropyl derivative, SWITCH-10 acts as a Hg(II)-driven molecular switch in aqueous media. Binding to Hg(II) induces a ratiometric fluorescence response, with absorption bands shifting from 540 nm to 450 nm. This highlights how fluorophore choice dictates target specificity: Pb(II) is detected in PVC membranes, while Hg(II) is targeted in aqueous environments .

N-(9-Anthracenylmethyl)aminopropyl Derivative

A derivative with an anthracenylmethyl pendant arm ([15]aneNS2O2 linked to anthracene) exhibits fluorescence quenching with Hg(II) and Cu(II) in MeCN/H₂O (4:1 v/v) at pH 7.0. In contrast, the dansylamidopropyl variant shows Pb(II) selectivity in MeCN and PVC membranes. This demonstrates that pendant arm modifications critically influence metal ion selectivity .

Macrocycles with Varied Donor Atom Composition

Kryptofix 21 (4,7,13-Trioxa-1,10-diazacyclopentadecane)

Kryptofix 21 ([15]aneN2O3) replaces sulfur with oxygen donors, resulting in a preference for alkali and alkaline earth metals (e.g., K⁺, Na⁺) rather than heavy metals. Its lack of sulfur donors reduces affinity for Pb(II) or Hg(II), emphasizing the role of sulfur in soft metal binding .

1,4-Dioxa-7,10-diazacyclododecane

This 12-membered macrocycle ([12]aneN2O2) binds transition metals like Cu(II) and Zn(II) but lacks sulfur donors, limiting its utility for heavy metal sensing. Its smaller ring size and donor arrangement favor smaller ions, contrasting with the larger, sulfur-rich [15]aneNS2O2 .

Macrocycles with Carboxylate Functionalization

L1 (7,11-Bis(carboxymethyl)-1,4-dioxa-7,11-diazacyclotridecane)

L1 ([13]aneN2O2 with carboxylate arms) exhibits high stability constants with alkaline earth metals (e.g., Mg²⁺, Ca²⁺) and transition metals (e.g., Cu²⁺, Pb²⁺). The carboxylate groups enhance binding to hard Lewis acids, diverging from the thiophilic selectivity of [15]aneNS2O2 .

Structural and Functional Analysis

Key Factors Influencing Selectivity

  • Donor Atoms: Sulfur donors in [15]aneNS2O2 enhance affinity for soft metals (Pb²⁺, Hg²⁺), while oxygen-rich macrocycles (e.g., Kryptofix 21) favor harder ions .
  • Ring Size : Larger rings (15-membered) accommodate bulkier metal ions, whereas smaller rings (12–13-membered) prefer smaller ions .
  • Pendant Arms : Fluorophore or functional group additions (e.g., dansyl, anthracene) modulate selectivity and sensing mechanisms (e.g., fluorescence quenching vs. ratiometric response) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for 1,4-Dioxa-7,13-dithia-10-azacyclopentadecane?

  • Methodological Answer: Synthesis typically involves cyclization reactions using thioglycolic acid derivatives and amine-containing precursors under controlled pH and temperature. Characterization employs X-ray crystallography (ORTEP diagrams for structural confirmation) and spectroscopic techniques (e.g., NMR, IR) to verify macrocyclic geometry and functional groups. Mass spectrometry (MS) and elemental analysis validate purity and molecular weight .

Q. How can researchers anchor studies on this compound to a theoretical framework?

  • Methodological Answer: Link experimental design to coordination chemistry principles (e.g., hard/soft acid-base theory) due to its mixed S, O, and N donor atoms. Supramolecular chemistry frameworks may guide investigations into host-guest interactions or ion-binding selectivity. Precedent studies on crown ethers or thia-crown analogs provide comparative models .

Advanced Research Questions

Q. What advanced analytical strategies resolve structural ambiguities or dynamic behavior in solution?

  • Methodological Answer: Use temperature-dependent NMR to study conformational flexibility. X-ray absorption spectroscopy (XAS) or DFT calculations can elucidate electronic interactions at metal-binding sites. High-resolution mass spectrometry (HRMS) coupled with ion mobility separates isomeric or oligomeric species .

Q. How should contradictory data on ligand selectivity or toxicity be addressed?

  • Methodological Answer: Cross-validate findings using orthogonal methods (e.g., fluorescence titration vs. isothermal titration calorimetry for binding constants). Apply systematic error analysis (e.g., via Cochran’s Q test) to identify outliers. Replicate experiments under varying conditions (pH, solvent) to isolate confounding factors .

Q. What experimental designs optimize this compound’s application in separation technologies?

  • Methodological Answer: Employ factorial design to test variables like pH, counterion concentration, and membrane composition in liquid-liquid extraction. Use ICP-MS or UV-Vis spectroscopy to quantify metal ion partitioning. Compare performance against commercial crown ethers using selectivity coefficients .

Q. How to design robust toxicological assessments for byproducts or degradation pathways?

  • Methodological Answer: Conduct accelerated degradation studies (e.g., UV irradiation, hydrolysis) with LC-MS/MS to identify metabolites. Pair in vitro assays (e.g., Ames test for mutagenicity) with in vivo models (e.g., zebrafish embryos) for ecotoxicological profiling. Statistical tools like ANOVA assess dose-response relationships .

Data Integration and Theoretical Expansion

Q. What computational methods predict this compound’s behavior in complex matrices?

  • Methodological Answer: Molecular dynamics (MD) simulations model solvent interactions, while density functional theory (DFT) calculates binding affinities for target ions. QSAR models correlate structural features (e.g., cavity size, donor atom electronegativity) with experimental outcomes .

Q. How to reconcile discrepancies between empirical data and theoretical predictions?

  • Methodological Answer: Refine computational parameters (e.g., solvation models, basis sets) to better match experimental conditions. Validate simulations with EXAFS or Raman spectroscopy data. Use sensitivity analysis to identify dominant variables in predictive models .

Research Gaps and Priorities

  • Critical Data Needs :

    • Kinetic studies on metal-ion complexation under physiological conditions.
    • Long-term stability profiles in environmental matrices (soil, water).
    • High-throughput screening for novel catalytic or sensing applications .
  • Methodological Recommendations :

    • Adopt multi-technique workflows (e.g., hyphenated chromatography-spectroscopy) for comprehensive analysis.
    • Integrate open-access databases (e.g., EPA’s ChemView) for cross-disciplinary data mining .

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